molecular formula C17H11FN2OS B2657877 4-((3-Fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine CAS No. 847182-13-2

4-((3-Fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine

Cat. No.: B2657877
CAS No.: 847182-13-2
M. Wt: 310.35
InChI Key: JNOVSMUYAXWARW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3-Fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine ( 843636-02-2) is a synthetic small molecule featuring a benzofuro[3,2-d]pyrimidine core structure, a privileged scaffold in medicinal chemistry known for its versatile biological activities. This specific analog is substituted with a (3-fluorobenzyl)thio moiety at the 4-position, a modification designed to explore structure-activity relationships and modulate interactions with biological targets. The molecular formula is C17H11FN2OS, and it has a molecular weight of 310.35 g/mol. Benzofuro[3,2-d]pyrimidine derivatives represent a highly valuable chemotype in drug discovery research due to their structural similarity to purine bases, enabling them to interact with a wide array of enzymes and receptors. Compounds based on this fused heterocyclic system have been investigated as potent and selective inhibitors of various kinase targets, such as the PIM kinase family, which are implicated in oncogenic signaling and cell survival pathways . The incorporation of a thioether-linked benzyl group is a common strategy to explore the steric and electronic effects of different substituents on potency and selectivity, with the fluorine atom on the benzyl ring offering potential for tuning metabolic stability and membrane permeability. The primary research applications for this compound are in the fields of antibacterial and antiproliferative agent development. Structural analogs, including those with variations at the benzyl position, have demonstrated promising in vitro inhibitory activity against Mycobacterium tuberculosis , including drug-resistant strains, highlighting the potential of this chemical series in addressing the global challenge of antimicrobial resistance . Furthermore, related benzofuropyrimidine and thienopyrimidine derivatives have shown potent, selective, and orally bioavailable inhibition of kinases like PIM-1, PIM-2, and PIM-3, exhibiting submicromolar antiproliferative effects in hematopoietic and solid tumor cell lines . The compound is supplied for Research Use Only and is strictly intended for laboratory research purposes. It is not approved for use in humans, animals, or as a diagnostic agent. Researchers handling this compound should refer to its Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

4-[(3-fluorophenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN2OS/c18-12-5-3-4-11(8-12)9-22-17-16-15(19-10-20-17)13-6-1-2-7-14(13)21-16/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOVSMUYAXWARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine typically involves the aza-Wittig reaction of functionalized iminophosphoranes with carbon disulfide, followed by further reaction with alkyl halides or halogenated aliphatic esters . The reaction conditions often include the use of a catalytic amount of sodium ethoxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

4-((3-Fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The fluorobenzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the use of nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzofuro[3,2-d]pyrimidines depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-((3-Fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival . The compound may also exert its effects by binding to specific receptors or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzofuro[3,2-d]pyrimidine Derivatives

Compound Name Substituents Key Structural Features
This compound 3-Fluorobenzylthio at C4 Thioether linkage, fluorinated aromatic moiety
4-[(4-Fluorophenyl)methylsulfanyl]-2-methyl-[1]benzofuro[3,2-d]pyrimidine () 4-Fluorobenzylthio at C4, methyl at C2 Additional methyl group, 4-fluoro substitution
4-Chlorobenzofuro[3,2-d]pyrimidine () Chlorine at C4 Halogen substitution, no thioether linkage
4-(2-Pyridinylthio)benzofuro[3,2-d]pyrimidine () Pyridinylthio at C4 Heteroaromatic thioether
N4-(3-Bromophenyl)benzofuro[3,2-d]pyrimidine-4,8-diamine () 3-Bromophenylamino at C4, amine at C8 Diamine substitution, brominated aromatic group

Key Observations :

  • Thioether vs. Halogen Substituents: The thioether group in the target compound (vs.
  • Fluorine Position: The 3-fluorobenzyl group (target) vs.

Key Insights :

  • Anticancer Potential: Fluorinated thioether derivatives (e.g., target compound) are hypothesized to exhibit enhanced anticancer activity due to improved target affinity and metabolic stability compared to non-fluorinated analogs .
  • Enzyme Inhibition : The 4-(4-methyl-1-piperazinyl)-2-phenyl analog () demonstrates strong TS binding, suggesting that electron-donating groups (e.g., piperazinyl) synergize with the benzofuropyrimidine core for inhibitory effects .

Biological Activity

4-((3-Fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article delves into its biological activity, structure-activity relationships (SAR), and relevant research findings.

Antitumor Activity

Recent studies have highlighted the antitumor potential of various derivatives related to benzofuro[3,2-d]pyrimidine. For instance, compounds derived from this class have shown promising results against several cancer cell lines. A notable compound demonstrated an IC50 value of 7.7 μM against the H460 cell line, indicating significant inhibitory effects on tumor growth .

Table 1: Antitumor Activities of Related Compounds

Compound IDCell Line TestedIC50 (μM)
3gH4607.7
3gA54918.9
3gU25113.3

Enzyme Inhibition

The compound also exhibits inhibitory activity against specific enzymes, notably MIF2 (Macrophage Migration Inhibitory Factor). The structure-activity relationship analysis indicates that modifications in the aromatic ring can significantly enhance the inhibitory potency. For example, a derivative with a chlorophenyl group showed an IC50 value of 5.1 μM, demonstrating improved activity compared to its analogs .

Table 2: MIF2 Tautomerase Inhibition Potency

Compound IDIC50 (μM)Structural Modification
R11015 ± 0.8Base compound
3b7.2 ± 0.6Bromo-substituted analog
7d5.1 ± 0.5Chlorophenyl substitution
7h1.7 ± 0.1CF3 substitution on phenyl ring

Structure-Activity Relationship (SAR)

The SAR studies indicate that specific substitutions on the benzofuro[3,2-d]pyrimidine core can lead to enhanced biological activity. The presence of electron-withdrawing groups such as CF3 or halogens on the aromatic rings has been associated with increased potency against both tumor cells and enzyme targets.

Key Findings

  • Electron-Withdrawing Groups: The introduction of CF3 or Cl groups significantly improves the inhibitory effect on MIF2.
  • Aromatic Substituents: Larger aromatic groups at specific positions enhance antitumor activity.
  • Chain Length Variations: Altering the length of substituents on the thiophene core affects biological activity; for example, replacing butyl with phenethyl increased potency.

Study on Antitumor Activity

A study conducted on tetrahydrobenzothieno[2,3-d]pyrimidine derivatives revealed that compounds with larger substituents exhibited higher FGFR1 inhibition rates and showed moderate to potent antitumor activities across various cell lines . These findings suggest that further exploration into structural modifications could yield even more effective anticancer agents.

Evaluation Against MIF2

The evaluation of MIF2 tautomerase inhibitors demonstrated that compounds with specific substitutions could significantly lower IC50 values, indicating stronger inhibition. This suggests a potential pathway for developing therapeutic agents targeting MIF2-related pathways in diseases such as cancer and autoimmune disorders .

Q & A

Q. Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., fluorobenzyl proton signals at δ 4.3–4.5 ppm and thioether linkage at δ 2.8–3.1 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 381.08) .
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding π-π stacking in the benzofuropyrimidine core .

Advanced: How do researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antifungal)?

Q. Case Analysis :

  • Anticancer Activity : IC₅₀ values of 2.1–8.7 µM against pancreatic cancer cell lines (e.g., PANC-1) via inhibition of tyrosine kinases .
  • Antifungal Activity : Inhibition of Candida albicans CaPkc1 (IC₅₀ = 100 µM) by disrupting cell wall integrity .
    Resolution Strategies :
    • Target Selectivity Profiling : Use kinase inhibition assays (e.g., Eurofins KinaseProfiler) to identify off-target effects .
    • Structural Modifications : Introduce substituents (e.g., methyl groups) to enhance specificity for cancer targets while reducing antifungal activity .

Advanced: What methodologies are used to study structure-activity relationships (SAR) for this compound?

Q. Approach :

Analog Synthesis : Prepare derivatives with varied substituents (e.g., replacing 3-fluorobenzyl with chlorobenzyl or methyl groups) .

Biological Screening : Test against panels of cancer cell lines (e.g., NCI-60) and fungal strains to compare potency .

Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like TS (thymidylate synthase) or CaPkc1 .

Q. Example SAR Findings :

SubstituentActivity (IC₅₀, µM)Target
3-Fluorobenzylthio2.1 (PANC-1)Tyrosine Kinase
3-Chlorobenzylthio4.5 (PANC-1)Tyrosine Kinase
3-Methylbenzylthio15.8 (PANC-1)CaPkc1
Fluorinated analogs show superior anticancer activity due to enhanced lipophilicity and target binding .

Advanced: How is the compound’s pharmacokinetic profile optimized for in vivo studies?

Q. Strategies :

  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or nanoformulations (liposomes) to improve bioavailability .
  • Metabolic Stability : Fluorine atoms reduce CYP450-mediated oxidation, confirmed via liver microsome assays (t₁/₂ = 4.2 hrs) .
  • Toxicity Screening : Ames test and hERG channel inhibition assays ensure safety margins (e.g., LD₅₀ > 500 mg/kg in rodents) .

Basic: What analytical techniques are critical for purity assessment?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<0.5%) .
  • Elemental Analysis : Carbon/hydrogen/nitrogen (CHN) analysis confirms stoichiometry (e.g., C₁₇H₁₂FN₃OS) .

Advanced: How do researchers address conflicting data in enzyme inhibition assays?

Example Conflict : Discrepancies in IC₅₀ values for CaPkc1 inhibition (50–150 µM) .
Solutions :

  • Standardized Assay Conditions : Use uniform ATP concentrations (10 µM) and enzyme batches .
  • Negative Controls : Include staurosporine (known CaPkc1 inhibitor) to validate assay reliability .

Basic: What are the primary biological targets of this compound?

  • Validated Targets :
    • Tyrosine kinases (e.g., EGFR, VEGFR) in cancer pathways .
    • CaPkc1 in fungal cell wall biosynthesis .
    • Thymidylate synthase (TS) in rheumatoid arthritis .

Advanced: What computational tools predict the compound’s drug-likeness?

  • ADME Prediction : SwissADME calculates parameters like LogP (2.67) and GI absorption (92%) .
  • Toxicity Risk : ProTox-II flags potential hepatotoxicity (Probability = 0.72) .

Advanced: How is crystallographic data utilized in lead optimization?

  • Binding Mode Analysis : X-ray structures (PDB ID: 5X66) reveal key interactions (e.g., hydrogen bonds with TS active site residues) .
  • Scaffold Hopping : Modify the benzofuropyrimidine core to improve π-cation interactions with kinase ATP pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.